molecular formula C10H14N4O B3021785 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 94459-46-8

6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B3021785
CAS RN: 94459-46-8
M. Wt: 206.24 g/mol
InChI Key: FPELJAWVDAAZKA-UHFFFAOYSA-N
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Description

The compound “6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis Techniques and Conditions

  • The compound is synthesized through condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of ZnCl2 in supercritical carbon dioxide, demonstrating a 90% conversion under specific temperature and reaction time conditions (Baklykov et al., 2019).

Chemical Structure and Properties

  • A novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized, with structural characterization done through X-ray single crystal diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

Potential Applications in Biologically Active Compounds

  • Regioselective synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, which may be useful for preparing biologically active compounds. One compound showed promising ability to inhibit influenza virus RNA polymerase (Massari et al., 2017).

Pharmaceutical Research

  • The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been explored for their potential as cardiovascular agents. One compound showed significant coronary vasodilating activity (Sato et al., 1980).

Antimicrobial and Antifungal Activities

  • Synthesized compounds of this class have been investigated for their antimicrobial and antifungal activities, demonstrating potential in this area (Komykhov et al., 2017).

Organic Synthesis Techniques

  • Research has focused on formylation using Vilsmeier–Haack conditions and the structural determination of the synthesized compounds, contributing to organic synthesis methodologies (Lipson et al., 2012).

Development of Antiviral Agents

  • Some derivatives of this compound class have been synthesized and evaluated for their anti-HIV-1 and anti-HSV-1 activities, highlighting their potential as antiviral agents (Abdel-Hafez et al., 2002).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-3-4-5-8-7(2)13-10-11-6-12-14(10)9(8)15/h6H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELJAWVDAAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2N=CNN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424231
Record name STK579459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18811-57-9
Record name STK579459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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